molecular formula C11H14BrN B13453456 (2-Bromophenyl)(cyclobutyl)methanamine

(2-Bromophenyl)(cyclobutyl)methanamine

Cat. No.: B13453456
M. Wt: 240.14 g/mol
InChI Key: UYDWKUAPXOZEMS-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(cyclobutyl)methanamine is an organic compound that features a brominated phenyl ring attached to a cyclobutyl group, which is further connected to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(cyclobutyl)methanamine typically involves multi-step organic reactions. One common method includes the bromination of phenyl derivatives followed by cyclobutylation and subsequent amination. For instance, the bromination of phenyl compounds can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The cyclobutyl group can be introduced via cycloaddition reactions, such as the [2+2] cycloaddition of olefins .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)(cyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Bromophenyl)(cyclobutyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The brominated phenyl ring can participate in electrophilic aromatic substitution reactions, while the cyclobutyl group can influence the compound’s steric and electronic properties. The methanamine moiety can interact with biological receptors, potentially leading to pharmacological effects .

Comparison with Similar Compounds

    (2-Bromophenyl)cyclobutanemethanamine hydrochloride: A similar compound with a hydrochloride salt form.

    Cyclobutylamine: A simpler analog without the brominated phenyl ring.

    Phenylcyclobutylamine: Lacks the bromine atom but has a similar structural framework.

Uniqueness: (2-Bromophenyl)(cyclobutyl)methanamine is unique due to the presence of the brominated phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclobutyl group and methanamine moiety further enhances its versatility in various applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2-bromophenyl)-cyclobutylmethanamine

InChI

InChI=1S/C11H14BrN/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8,11H,3-5,13H2

InChI Key

UYDWKUAPXOZEMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2Br)N

Origin of Product

United States

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